(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride
Description
(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a butan-2-yl group attached to a benzylamine scaffold substituted with 2,3-dichloro groups on the phenyl ring. The dichlorophenyl moiety enhances lipophilicity and may improve membrane permeability compared to non-halogenated analogs .
The synthesis of such compounds typically involves nucleophilic substitution or reductive amination steps, as seen in related amine derivatives (e.g., Boc-protected intermediates in and HCl salt formation in ). The hydrochloride salt form improves stability and solubility for pharmaceutical formulation .
Properties
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-3-8(2)14-7-9-5-4-6-10(12)11(9)13;/h4-6,8,14H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOVLZSFNSMQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C(=CC=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride typically involves the reaction of butan-2-ylamine with 2,3-dichlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Halogen vs. Alkyl Substituents : The dichloro and chloro-fluoro analogs exhibit higher molecular weights and lipophilicity compared to methyl-substituted derivatives. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Acetamide vs.
Pharmacological Implications (Inferred)
- The electron-withdrawing Cl atoms may enhance receptor binding affinity compared to methyl groups .
- Fluorine Substituent () : The 6-fluoro group could improve metabolic stability by resisting oxidative degradation, extending half-life .
- 4-Methylphenyl Analog (): The electron-donating methyl group may reduce binding to halogen-sensitive targets but improve solubility for non-CNS applications .
Physicochemical and Stability Considerations
- Hydrochloride Salts : All compounds are hydrochloride salts, enhancing crystallinity and stability. However, the dichloro analog’s higher molecular weight may necessitate dose adjustments compared to lighter analogs.
- Purity Standards : Industrial suppliers like MolCore and SynHet emphasize ≥97% purity for API intermediates, ensuring reproducibility in pharmaceutical manufacturing .
Biological Activity
(Butan-2-yl)[(2,3-dichlorophenyl)methyl]amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevance in scientific research, particularly focusing on its interactions with biological systems.
Chemical Structure and Synthesis
The compound is characterized by a butan-2-yl group linked to a 2,3-dichlorophenylmethyl amine moiety, forming a hydrochloride salt. The synthesis typically involves the reaction of butan-2-ylamine with 2,3-dichlorobenzyl chloride in the presence of a base like sodium hydroxide. Following this, hydrochloric acid is added to yield the hydrochloride salt.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate their activity through binding, which can lead to various physiological effects such as:
- Inhibition of Cell Growth : The compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
Pharmacological Profile
Research indicates that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests potential applications in treating conditions related to these neurotransmitters.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific strains | |
| Neurotransmitter Modulation | Affects dopamine/serotonin pathways |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Studies : In vitro assays demonstrated that the compound inhibited growth in various cancer cell lines. For instance, a study reported significant reductions in cell viability in human breast cancer cells.
- Microbial Efficacy : Preliminary investigations indicated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
- Neuropharmacology : Investigations into its effects on neurotransmitter systems revealed that it may act as a modulator of dopamine receptors, which could have implications for treating psychiatric disorders .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine | Different substitution pattern | Anticancer and antimicrobial properties |
| (Butan-2-yl)[(thiophen-2-yl)methyl]amine | Contains thiophene moiety | Notable antiviral activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
